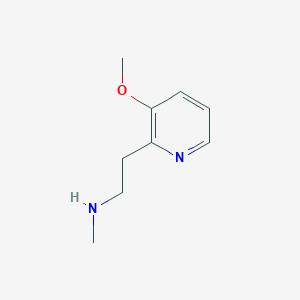
3-Methoxy-N-methyl-2-pyridineethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-methyl-2-pyridineethanamine is an organic compound with a pyridine ring substituted with a methoxy group and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-2-pyridineethanamine typically involves the alkylation of 3-methoxypyridine with methylamine under controlled conditions. One common method includes the use of a continuous flow setup where the starting material is passed through a column packed with a suitable catalyst, such as Raney nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers high selectivity and yield, making it suitable for industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous flow techniques. The use of robust catalysts and optimized reaction conditions ensures high efficiency and minimal waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyl-2-pyridineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a pyridine derivative with an oxidized side chain.
Reduction: The primary product is a reduced amine derivative.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N-methyl-2-pyridineethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methoxy-N-methyl-2-pyridineethanamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylpyridine: Similar structure but lacks the methylated amine group.
N-Methyl-3-methoxyaniline: Contains a methoxy group and a methylated amine but differs in the aromatic ring structure.
Uniqueness
3-Methoxy-N-methyl-2-pyridineethanamine is unique due to the presence of both a methoxy group and a methylated amine on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-7-5-8-9(12-2)4-3-6-11-8/h3-4,6,10H,5,7H2,1-2H3 |
InChI Key |
BITOMQOVPIESMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















